Cas no 1805670-73-8 (Methyl 2-chloro-6-hydroxynicotinate)

Methyl 2-chloro-6-hydroxynicotinate 化学的及び物理的性質
名前と識別子
-
- Methyl 2-chloro-6-hydroxynicotinate
- Methyl 2-chloro-6-hydroxypyridine-3-carboxylate
- methyl 2-chloro-6-oxo-1H-pyridine-3-carboxylate
- SB52820
- 1805670-73-8
- BS-31372
- G22346
- SCHEMBL23565871
- SCHEMBL24818230
- MFCD28753090
- Methyl2-chloro-6-hydroxynicotinate
- EN300-1268496
-
- インチ: 1S/C7H6ClNO3/c1-12-7(11)4-2-3-5(10)9-6(4)8/h2-3H,1H3,(H,9,10)
- InChIKey: NZQFWBKMHDTZNM-UHFFFAOYSA-N
- SMILES: ClC1=C(C(=O)OC)C=CC(N1)=O
計算された属性
- 精确分子量: 187.0036207g/mol
- 同位素质量: 187.0036207g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 293
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.4
- XLogP3: 0.6
Methyl 2-chloro-6-hydroxynicotinate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029010227-250mg |
Methyl 2-chloro-6-hydroxynicotinate |
1805670-73-8 | 95% | 250mg |
$1,009.40 | 2022-04-01 | |
1PlusChem | 1P00I0L2-2.5g |
Methyl 2-chloro-6-hydroxypyridine-3-carboxylate |
1805670-73-8 | 95% | 2.5g |
$644.00 | 2023-12-20 | |
Enamine | EN300-1268496-1.0g |
methyl 2-chloro-6-hydroxypyridine-3-carboxylate |
1805670-73-8 | 95% | 1g |
$0.0 | 2023-06-08 | |
A2B Chem LLC | AI39766-50mg |
Methyl 2-chloro-6-hydroxypyridine-3-carboxylate |
1805670-73-8 | 95% | 50mg |
$95.00 | 2024-01-02 | |
Enamine | EN300-1268496-100mg |
methyl 2-chloro-6-hydroxypyridine-3-carboxylate |
1805670-73-8 | 95.0% | 100mg |
$84.0 | 2023-10-02 | |
Enamine | EN300-1268496-500mg |
methyl 2-chloro-6-hydroxypyridine-3-carboxylate |
1805670-73-8 | 95.0% | 500mg |
$188.0 | 2023-10-02 | |
A2B Chem LLC | AI39766-5g |
Methyl 2-chloro-6-hydroxypyridine-3-carboxylate |
1805670-73-8 | 97% | 5g |
$679.00 | 2024-04-20 | |
1PlusChem | 1P00I0L2-250mg |
Methyl 2-chloro-6-hydroxypyridine-3-carboxylate |
1805670-73-8 | 97% | 250mg |
$60.00 | 2025-02-28 | |
A2B Chem LLC | AI39766-250mg |
Methyl 2-chloro-6-hydroxypyridine-3-carboxylate |
1805670-73-8 | 97% | 250mg |
$97.00 | 2024-04-20 | |
A2B Chem LLC | AI39766-500mg |
Methyl 2-chloro-6-hydroxypyridine-3-carboxylate |
1805670-73-8 | 95% | 500mg |
$233.00 | 2024-01-02 |
Methyl 2-chloro-6-hydroxynicotinate 関連文献
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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4. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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10. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
Methyl 2-chloro-6-hydroxynicotinateに関する追加情報
Methyl 2-chloro-6-hydroxynicotinate (CAS No. 1805670-73-8): A Comprehensive Overview
Methyl 2-chloro-6-hydroxynicotinate (CAS No. 1805670-73-8) is a significant compound in the field of pharmaceutical chemistry, exhibiting a unique structural and functional profile that has garnered considerable attention from researchers. This compound, characterized by its ester functionality and halogenated aromatic ring, serves as a versatile intermediate in the synthesis of various bioactive molecules. Its molecular structure, featuring both hydroxyl and chloro substituents, makes it a valuable candidate for further chemical modifications and derivatization, opening up numerous possibilities in drug discovery and development.
The Methyl 2-chloro-6-hydroxynicotinate molecule belongs to the nicotinate class of compounds, which are known for their diverse biological activities. Nicotinates, including derivatives like this one, have been extensively studied for their potential applications in treating a range of diseases, particularly those related to inflammation and metabolic disorders. The presence of both hydroxyl and chloro groups in the structure of Methyl 2-chloro-6-hydroxynicotinate enhances its reactivity, making it an attractive scaffold for medicinal chemists seeking to develop novel therapeutic agents.
Recent advancements in the field of computational chemistry have enabled more precise predictions of the pharmacological properties of compounds like Methyl 2-chloro-6-hydroxynicotinate. Molecular modeling studies have suggested that this compound may interact with specific biological targets, potentially leading to applications in areas such as anti-inflammatory therapy and metabolic regulation. The hydroxyl group, in particular, has been identified as a key moiety for binding to biological receptors, while the chloro substituent can enhance metabolic stability and bioavailability.
In addition to its pharmacological potential, Methyl 2-chloro-6-hydroxynicotinate has shown promise in agricultural research. Its structural features make it a suitable candidate for developing novel agrochemicals that can protect crops from pests and diseases without adverse environmental impacts. The compound's ability to undergo further chemical modifications allows researchers to tailor its properties for specific agricultural applications, such as fungicides or plant growth regulators.
The synthesis of Methyl 2-chloro-6-hydroxynicotinate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include the esterification of 2-chloronicotinic acid with methanol under acidic conditions, followed by purification steps such as recrystallization or column chromatography. Advances in green chemistry have also led to the development of more sustainable synthetic methods, reducing the environmental footprint of the production process.
The chemical properties of Methyl 2-chloro-6-hydroxynicotinate make it an interesting subject for further research in analytical chemistry. Techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are commonly used to characterize this compound and monitor its behavior in various chemical reactions. These analytical methods provide valuable insights into the compound's structure-function relationships and help researchers optimize its use in different applications.
One of the most exciting areas of research involving Methyl 2-chloro-6-hydroxynicotinate is its potential role in developing new therapeutic strategies for neurological disorders. Preliminary studies have suggested that derivatives of this compound may interact with neurotransmitter systems, potentially leading to treatments for conditions such as Alzheimer's disease and Parkinson's disease. The hydroxyl group's ability to form hydrogen bonds with biological molecules makes it an ideal candidate for modulating neural activity.
The future prospects for Methyl 2-chloro-6-hydroxynicotinate are promising, with ongoing research aimed at uncovering new applications and improving its synthetic pathways. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this field, leading to the development of novel drugs and agrochemicals based on this versatile compound. As our understanding of its chemical properties continues to grow, so too will its importance in various scientific disciplines.
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